

# Crystal Structure of (2,4-Dipropoxyphenyl)boronic acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2,4-Dipropoxyphenyl)boronic acid

Cat. No.: B138355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **(2,4-Dipropoxyphenyl)boronic acid**. The document presents comprehensive crystallographic data, detailed experimental protocols for its synthesis and crystal structure determination, and a visualization of its supramolecular architecture. This information is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

## Core Crystallographic and Refinement Data

The crystal structure of **(2,4-Dipropoxyphenyl)boronic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1. The asymmetric unit contains one molecule of **(2,4-Dipropoxyphenyl)boronic acid**. The crystal data and refinement details are summarized in the tables below.

## Table 1: Crystal Data and Structure Refinement for (2,4-Dipropoxyphenyl)boronic acid

Parameter	Value
Empirical Formula	<chem>C12H19BO4</chem>
Formula Weight	238.08
Temperature	100 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Triclinic
Space Group	P1
Unit Cell Dimensions	
a	7.9630 (9) Å
b	8.8014 (12) Å
c	9.3182 (13) Å
α	101.585 (11)°
β	91.924 (10)°
γ	90.826 (10)°
Volume	639.26 (15) Å³
Z	2
Density (calculated)	1.236 Mg/m³
Absorption Coefficient	0.09 mm⁻¹
Crystal Size	0.15 x 0.12 x 0.10 mm
Data Collection	
Diffractometer	Bruker APEXII
Reflections Collected	12243
Independent Reflections	2950 [R(int) = 0.024]
Reflections with $I > 2\sigma(I)$	1981

---

Refinement

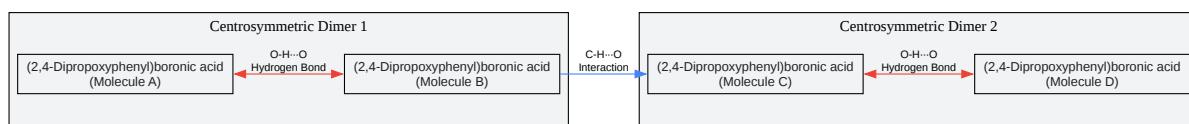
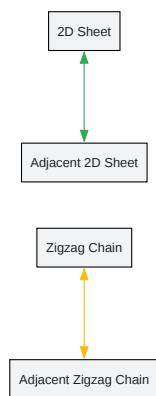
Refinement method	Full-matrix least-squares on $F^2$
Data / Restraints / Parameters	2950 / 0 / 154
Goodness-of-fit on $F^2$	0.90
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.033$ , $wR_2 = 0.081$
R indices (all data)	$R_1 = 0.057$ , $wR_2 = 0.088$
Largest diff. peak and hole	0.35 and $-0.19 \text{ e}\cdot\text{\AA}^{-3}$

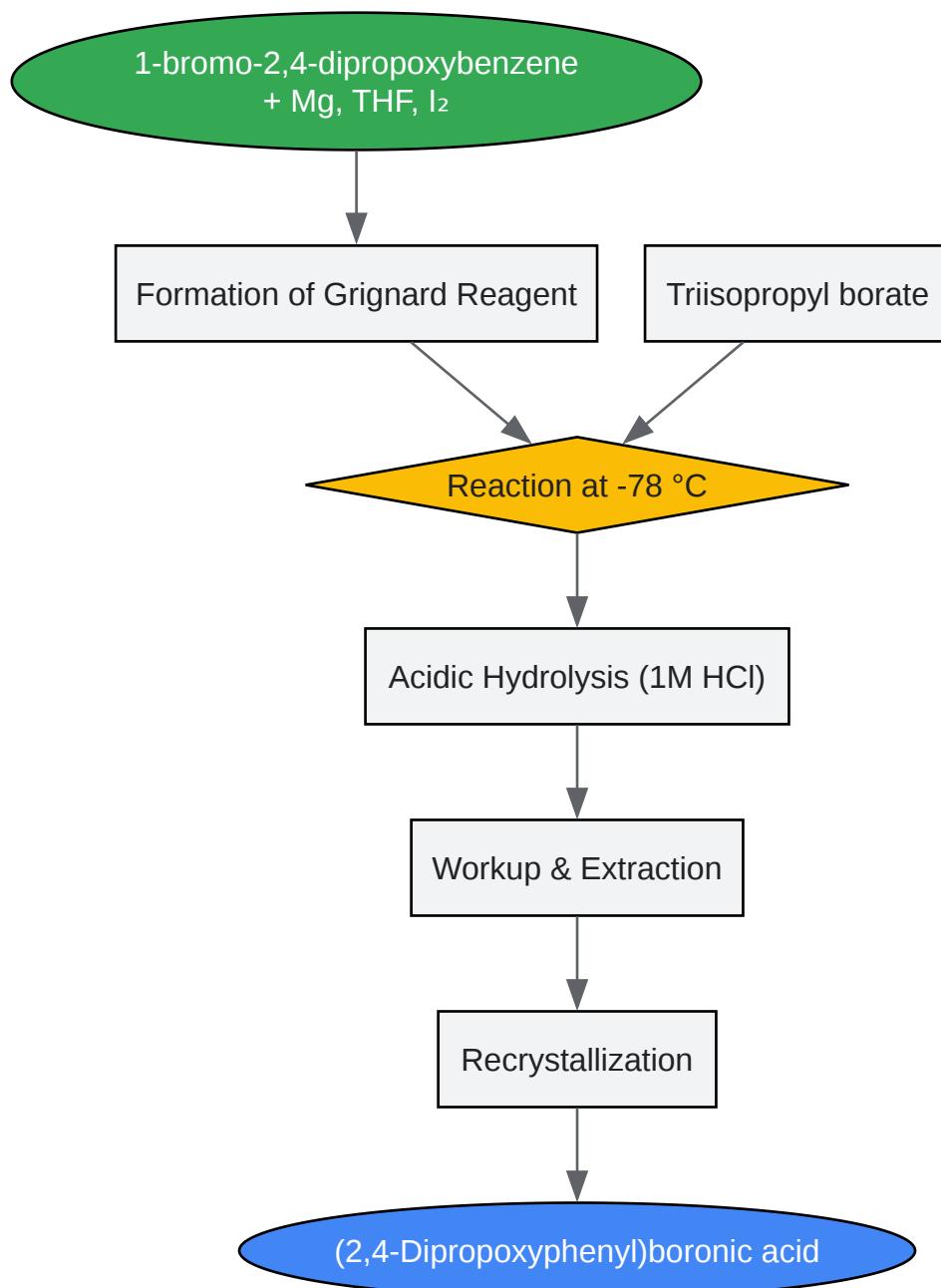
---

Data sourced from Acta Crystallographica Section E: Structure Reports Online[\[1\]](#)[\[2\]](#).

## Supramolecular Assembly

In the solid state, **(2,4-Dipropoxyphenyl)boronic acid** exhibits a rich supramolecular architecture dominated by hydrogen bonding. The molecules form centrosymmetric dimers via O—H…O hydrogen bonds between the boronic acid moieties. These dimers are further linked by C—H…O interactions, creating infinite zigzag chains. These chains assemble into sheets, which are then interconnected through weak C—H…π interactions, ultimately forming a three-dimensional network.[\[1\]](#) An intramolecular O—H…O hydrogen bond is also observed between the ortho-propoxy group and the boronic acid hydroxyl group, which is a common feature in related structures.[\[1\]](#)





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Solid-state supramolecular structures of resorcinol-arylboronic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of (2,4-Dipropoxyphenyl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138355#crystal-structure-of-2-4-dipropoxyphenylboronic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)